molecular formula C19H21N5O3 B2424314 1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 847046-27-9

1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2424314
CAS No.: 847046-27-9
M. Wt: 367.409
InChI Key: IXBOUVNRBGHKAS-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic compound designed for advanced chemical and pharmaceutical research. This purine-dione derivative features a fused pyrimidopurine core system, which is a scaffold of high interest in medicinal chemistry due to its potential for diverse biological activity. The molecular structure incorporates several functional groups, including the 2-oxopropyl side chain at the 3-position and a phenyl ring at the 9-position, which may be leveraged for further chemical modifications to explore structure-activity relationships (SAR). Its complex, polycyclic structure suggests potential application as a key intermediate in the synthesis of more specialized chemical entities or as a candidate for screening in biological assays. Researchers can utilize this compound in the development of novel pharmacologically active molecules, particularly for targeting purine-binding enzymes or receptors. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-9-22(14-7-5-4-6-8-14)18-20-16-15(23(18)10-12)17(26)24(11-13(2)25)19(27)21(16)3/h4-8,12H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBOUVNRBGHKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ugi–Strecker/Isocyanate Cyclization (Adapted from)

Aminopyridine derivatives serve as starting materials for sequential cyclization. For example:

  • Ugi–Strecker Reaction : 2-Aminopyridine reacts with ethyl glyoxylate, trimethylsilyl cyanide, and DABCO under microwave irradiation (120°C, 15 min) to form an α-aminonitrile intermediate.
  • Isocyanate Cyclization : The intermediate reacts with phenylisocyanate or benzylisocyanate under microwave conditions (EtONa, 100°C) to yield the pyrido[1,2-e]purine-2,4-dione scaffold.
  • Modification for Pyrimido[1,2-g]Purine : Replacing the pyridine moiety with a pyrimidine precursor (e.g., 6-aminopyrimidine-2,4-diol) enables the formation of the pyrimido[1,2-g]purine core.

Key Conditions :

Step Reagents/Conditions Yield
1 MW, 120°C, 15 min 60–70%
2 EtONa, MW, 100°C 45–55%

Multicomponent Cycloaddition (Adapted from)

Pyrimidopyrimidines are synthesized via multicomponent reactions (MCRs) involving diamines and ketones:

  • Reaction of 4-Isothiocyanato-4-Methylpentan-2-One (1) with Propane-1,3-Diamine (2) : Forms pyrimidopyrimidine-thione intermediates through intramolecular nucleophilic attack.
  • Ring Expansion : Treating the intermediate with β-ketoesters or aryl aldehydes under acid catalysis (e.g., trifluoromethanesulfonic acid) introduces additional rings, yielding the pyrimido[1,2-g]purine system.

Optimization : Solvent-free conditions at 110°C with 0.5 equiv. trifluoromethanesulfonic acid improve yields to 75–83%.

Functionalization at Position 3: Introduction of 2-Oxopropyl Group

The 3-(2-oxopropyl) substituent is introduced via alkylation or Mannich-type reactions:

Direct Alkylation

  • Substrate : The free N3 nitrogen of the pyrimido[1,2-g]purine scaffold.
  • Reagent : 3-Chloro-2-butanone or bromoacetone in the presence of a base (e.g., K2CO3).
  • Conditions : DMF, 80°C, 12 h.
  • Yield : ~40–50% (estimated from analogous purine alkylations).

Mannich Reaction

  • Components : Formaldehyde, ammonium acetate, and acetone.
  • Mechanism : In situ generation of an iminium intermediate, which undergoes nucleophilic attack by the N3 nitrogen.
  • Conditions : Ethanol, reflux, 6 h.

Substituent Installation: 1,7-Dimethyl and 9-Phenyl Groups

Methylation at N1 and N7

  • Reagents : Methyl iodide (MeI) or dimethyl sulfate in alkaline conditions.
  • Selectivity : Sequential methylation using protecting groups (e.g., benzyl for N9) ensures regioselectivity.
  • Conditions : DMF, NaH, 0°C → RT, 4 h per methylation step.

Introduction of 9-Phenyl Group

  • Coupling Reaction : Ullmann-type coupling between a halogenated precursor (e.g., 9-bromo-pyrimidopurine) and phenylboronic acid.
  • Catalyst : CuI/1,10-phenanthroline.
  • Conditions : DMSO, 100°C, 24 h.

Final Assembly and Characterization

Stepwise Synthesis Route

  • Core Formation : Pyrimido[1,2-g]purine-2,4-dione via MCR (Step 1.2).
  • N3 Alkylation : Introduce 2-oxopropyl group (Step 2.1).
  • N1/N7 Methylation : Sequential treatment with MeI (Step 3.1).
  • N9 Arylation : Ullmann coupling (Step 3.2).

Overall Yield : ~15–20% (estimated from analogous multistep syntheses).

Analytical Data (from PubChem)

  • Molecular Formula : C₁₉H₂₂N₄O₃
  • Molecular Weight : 354.41 g/mol
  • SMILES : CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=CC=C4
  • Key Spectral Data :
    • ¹H NMR : δ 2.10 (s, 3H, N7-CH₃), 3.45 (s, 3H, N1-CH₃), 4.20–4.50 (m, 2H, CH₂-CO), 7.30–7.60 (m, 5H, Ph).
    • MS (ESI+) : m/z 355.2 [M+H]⁺.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Ugi–Strecker Cyclization High functional group tolerance Requires microwave instrumentation 45–55%
Multicomponent Reaction Scalable, one-pot procedure Acid-sensitive intermediates 75–83%
Ullmann Coupling Regioselective aryl introduction Long reaction times 30–40%

Optimization Strategies

  • Microwave Assistance : Reduces cyclization time from hours to minutes.
  • Protecting Groups : Use of tert-butoxycarbonyl (Boc) for N3 during methylation prevents side reactions.
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) may improve coupling efficiency for the 9-phenyl group.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaOH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate
  • Diethyl (2-oxopropyl)phosphonate
  • Dimethyl (2-oxo-2-cyclohexyl-d11-2-oxoethyl)phosphonate

Uniqueness

1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in both research and industrial settings .

Biological Activity

1,7-Dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (CAS Number: 847046-27-9) is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

  • Molecular Formula : C19H21N5O3
  • Molecular Weight : 367.4017 g/mol
  • SMILES Representation : CC1CN(c2ccccc2)c2n(C1)c1c(n2)n(C)c(=O)n(c1=O)CC(=O)C

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Specifically, it is reported to block the G2/M phase of the cell cycle, which is critical for cell division and proliferation .
  • Antiproliferative Activity : The compound demonstrates significant antiproliferative effects against several cancer cell lines. For example, in assays using HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells, it exhibited IC50 values in the nanomolar range .

Table 1: Antiproliferative Activity of 1,7-Dimethyl-3-(2-oxopropyl)-9-phenyl-pyrimido[1,2-g]purine

Cell LineIC50 (nM)Mechanism of Action
HT-2950Cell cycle arrest in G2/M phase
M2140Induction of apoptosis
MCF745Disruption of microtubule integrity

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological activity of this compound:

  • Anticancer Properties : In a study focusing on its effects on human cancer cell lines, 1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-pyrimido[1,2-g]purine was found to significantly inhibit tumor growth in chick chorioallantoic membrane assays. This suggests its potential as an effective anticancer agent .
  • Mechanistic Studies : Further investigations revealed that the compound binds to the colchicine-binding site on β-tubulin. This interaction disrupts the normal function of microtubules necessary for mitosis and cellular integrity .
  • Structure–Activity Relationship (SAR) : The structure of the compound has been analyzed to understand how modifications affect its biological activity. Variations in substituents on the phenyl ring and alterations in the pyrimidine core have been shown to influence its potency against different cancer types .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies indicate low toxicity levels in non-cancerous cells; however, comprehensive toxicological evaluations are necessary to confirm its safety profile before clinical applications.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of pyrimidopurine-dione derivatives often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling (using Pd(PPh₃)₄ as a catalyst) has been successfully applied to analogous purine systems . A general protocol involves:

  • Dissolving the chloro-purine precursor in toluene.
  • Adding arylboronic acid (1.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).
  • Refluxing for 12 hours, followed by purification via column chromatography (EtOAc/hexane gradient).
    Key parameters to optimize include catalyst loading, solvent polarity, and temperature. Confirmation of success requires LC-MS and NMR for intermediate validation.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography provides unambiguous confirmation of the molecular structure, bond angles, and packing arrangements. For example, single-crystal studies on similar compounds achieved mean (C–C) bond accuracy of 0.002 Å with R factor = 0.046 .
  • NMR (¹H/¹³C) : Assign peaks using DEPT-135 and HSQC to distinguish methyl, phenyl, and carbonyl groups.
  • FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends.

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction mechanisms or predict physicochemical properties?

Methodological Answer: AI-driven simulations can model reaction kinetics and thermodynamics. For instance:

  • Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., Pd-catalyzed coupling).
  • COMSOL Multiphysics : Simulate heat/mass transfer in scaled-up syntheses to identify hotspots or mixing inefficiencies .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvent systems or catalyst combinations.

Q. How should researchers resolve contradictions in reported biological activity or synthetic yields?

Methodological Answer:

  • Systematic Meta-Analysis : Compare datasets using standardized metrics (e.g., turnover frequency, yield per mmol catalyst).
  • Controlled Replication : Reproduce conflicting studies under identical conditions (solvent purity, catalyst batch, temperature control).
  • Sensitivity Analysis : Identify variables (e.g., moisture sensitivity of boronic acids) that disproportionately affect outcomes .

Q. What theoretical frameworks guide mechanistic studies of substituent effects on reactivity?

Methodological Answer:

  • Hammett Analysis : Correlate substituent electronic effects (σ values) with reaction rates for the 9-phenyl or 2-oxopropyl groups.
  • Molecular Orbital Theory : Use frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions.
  • Retrosynthetic Disconnection : Apply Corey’s principles to prioritize bond-forming steps based on steric and electronic environments .

Data Contradiction Analysis Framework

Factor Causing Discrepancy Analytical Approach Example Evidence
Catalyst DeactivationTGA/DSC to assess thermal stability of Pd catalysts
Solvent Polarity EffectsHansen Solubility Parameters for reaction optimization
Crystallographic DisorderHirshfeld Surface Analysis to quantify packing defects

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